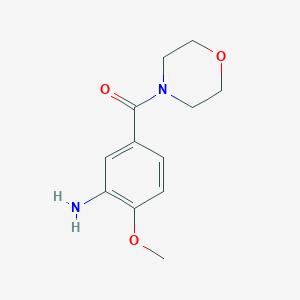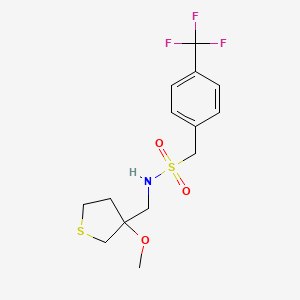![molecular formula C16H17N5O3 B2714187 2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887454-47-9](/img/structure/B2714187.png)
2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole . This compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Aplicaciones Científicas De Investigación
Potential as Angiogenesis Inhibitors
Research into analogues of 2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has shown promise in the field of angiogenesis inhibition, a critical pathway for cancer growth and metastasis. For instance, the synthesis and pharmacological evaluation of new compounds structurally related to this chemical have been reported to potentially inhibit angiogenesis. These compounds, synthesized through various chemical reactions, demonstrated antiangiogenic activity in vitro, suggesting a potential therapeutic application in cancer treatment by inhibiting blood vessel growth towards tumors (Braud, Duflos, Le Baut, Renard, Pfeiffer, & Tucker, 2003).
Synthesis of 4H-Imidazoles
The chemical's structural motifs are utilized in the synthesis of 4H-imidazoles, showcasing its versatility in organic synthesis. Research has detailed reactions of similar compounds with NH-acidic heterocycles, leading to the efficient production of 4H-imidazoles. This process highlights the compound's role in generating valuable heterocyclic compounds, which are key structures in many pharmaceuticals (Mukherjee-Müller, Chaloupka, Heimgartner, Schmid, Link, Bernauer, Schönholzer, & Daly, 1979).
Antiprotozoal Agents Development
Derivatives of 2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione have been synthesized and evaluated for their antiprotozoal activity. One study describes the synthesis of compounds from related structures, showing strong DNA affinities and promising in vitro and in vivo activities against protozoal infections. This suggests the compound's derivatives could be developed into new treatments for diseases caused by protozoal pathogens (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Photoinduced Direct Oxidative Annulation
Research involving structures akin to 2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has led to innovative synthetic methodologies, such as photoinduced direct oxidative annulation. This process enables the creation of highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants, demonstrating the compound's role in advancing green chemistry principles (Zhang, Zhang, Wang, Yao, Wang, Wang, Jing, Liang, & Zhang, 2017).
Crystal Structure Analysis
Studies on compounds structurally similar to 2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione have contributed to our understanding of crystal structures and molecular interactions. For example, the analysis of N-(Imidazol-1-ylmethyl)phthalimide, a compound with related structural features, has provided insights into weak intermolecular interactions and the arrangement of molecules in the solid state, useful for designing materials with specific physical properties (Wang, Jian, & Liu, 2008).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and biological activities. Given the broad range of activities associated with imidazole and furan derivatives, this compound could have potential applications in various fields, including medicinal chemistry .
Propiedades
IUPAC Name |
2-ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-4-19-14(22)12-13(18(3)16(19)23)17-15-20(10(2)8-21(12)15)9-11-6-5-7-24-11/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFXDHOPPDWCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3CC4=CC=CO4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16615730 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Methoxyacetyl)amino]benzoic acid](/img/structure/B2714105.png)
![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea](/img/structure/B2714108.png)
![[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride](/img/structure/B2714109.png)


![3-(4-Fluorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2714115.png)




![1-[(5-Bromo-2-methoxyphenyl)methyl]triazole](/img/structure/B2714125.png)

![N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide](/img/structure/B2714127.png)